molecular formula C14H14ClN3OS B6558275 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide CAS No. 1040656-27-6

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide

Cat. No.: B6558275
CAS No.: 1040656-27-6
M. Wt: 307.8 g/mol
InChI Key: NXTPUCDLSKSAGT-UHFFFAOYSA-N
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Description

The compound “2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through condensation reactions . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a chlorophenyl group, an amino group, and a cyclopropylacetamide group . The exact structure would be confirmed through spectroanalytical data such as NMR and IR .

Future Directions

While specific future directions for this compound were not found, research on similar compounds has focused on the development of new synthesis methods that are more cost-effective and efficient. Additionally, there is interest in studying the pharmacological activities of newly synthesized thiazole derivatives .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-9-2-1-3-11(6-9)17-14-18-12(8-20-14)7-13(19)16-10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPUCDLSKSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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